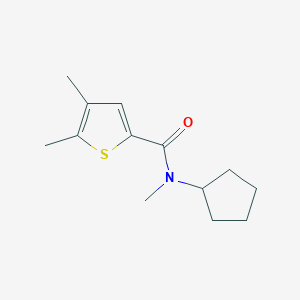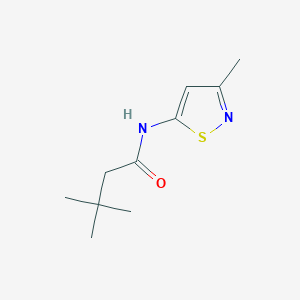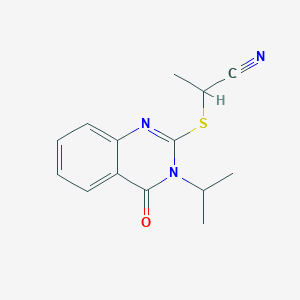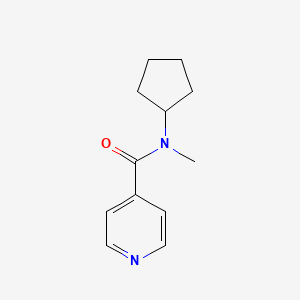
2-(2-chlorophenyl)sulfanyl-N,N-dimethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenyl)sulfanyl-N,N-dimethylacetamide, also known as Dacarbazine, is a synthetic antineoplastic agent used in the treatment of various types of cancer. It is a prodrug that is metabolized in the liver to its active form, which then interferes with the DNA replication process in cancer cells, leading to their death. In
Wirkmechanismus
2-(2-chlorophenyl)sulfanyl-N,N-dimethylacetamide is a prodrug that is metabolized in the liver to its active form, which then interferes with the DNA replication process in cancer cells. It does this by forming methylated adducts with DNA, which leads to the activation of the mismatch repair system and subsequent cell death. 2-(2-chlorophenyl)sulfanyl-N,N-dimethylacetamide also induces apoptosis in cancer cells by activating the caspase cascade.
Biochemical and physiological effects:
2-(2-chlorophenyl)sulfanyl-N,N-dimethylacetamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the levels of glutathione, which is an important antioxidant in cells. It also increases the levels of reactive oxygen species, which can lead to oxidative stress and cell death. In addition, 2-(2-chlorophenyl)sulfanyl-N,N-dimethylacetamide has been shown to decrease the levels of NADPH, which is an important cofactor in the synthesis of glutathione and other important cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-chlorophenyl)sulfanyl-N,N-dimethylacetamide has several advantages for use in lab experiments. It is a well-established chemotherapy drug that has been extensively studied for its anti-cancer properties. It is also relatively easy to synthesize, which makes it readily available for use in experiments. However, there are also some limitations to its use. 2-(2-chlorophenyl)sulfanyl-N,N-dimethylacetamide can be toxic to normal cells, which can limit its use in certain experiments. In addition, it has a short half-life, which can make it difficult to maintain consistent levels in experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-chlorophenyl)sulfanyl-N,N-dimethylacetamide. One area of research is the development of new formulations of the drug that can increase its efficacy and reduce its toxicity. Another area of research is the study of the drug's effects on cancer stem cells, which could lead to the development of new treatments for cancer. Finally, the study of the drug's mechanism of action could lead to the development of new drugs that target the same pathways.
Synthesemethoden
2-(2-chlorophenyl)sulfanyl-N,N-dimethylacetamide is synthesized by reacting 2-chloroethylamine hydrochloride with 2-(2-chlorophenyl)thioacetamide in the presence of sodium carbonate in water. The resulting product is then treated with N,N-dimethylacetamide dimethyl acetal in the presence of sodium methoxide to form 2-(2-chlorophenyl)sulfanyl-N,N-dimethylacetamide.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenyl)sulfanyl-N,N-dimethylacetamide has been extensively studied for its anti-cancer properties. It has been used in the treatment of melanoma, Hodgkin's disease, and sarcomas. In addition, it has been used in combination with other chemotherapy drugs to enhance their efficacy. 2-(2-chlorophenyl)sulfanyl-N,N-dimethylacetamide has also been studied for its ability to inhibit the growth of cancer stem cells, which are responsible for tumor recurrence and metastasis.
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)sulfanyl-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOS/c1-12(2)10(13)7-14-9-6-4-3-5-8(9)11/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSZSIXFRHETNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CSC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-phenylmorpholine](/img/structure/B7504496.png)

![2-[[5-(2,3-Dihydro-1,4-benzodioxin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B7504505.png)
![[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B7504513.png)
![Cyclopentyl-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7504523.png)

![[2-(2-Bromo-4-methylanilino)-2-oxoethyl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B7504526.png)

![N-[(1-benzylpiperidin-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7504535.png)


![N-[4-[[4-(4-fluorobenzoyl)phenoxy]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7504548.png)
